Lower Surface Roughness and Higher Fractal Dimension in Sol‑Gel TiO₂ Films Versus Titanium Isopropoxide
TiO₂ films dip‑coated from titanium butoxide exhibit consistently lower RMS roughness and higher fractal dimension (D_f) values than those prepared from titanium isopropoxide under identical sol‑gel conditions. AFM analysis shows that Ti(OBu)₄‑derived films possess a smoother, more interconnected granular network, whereas Ti(OiPr)₄ yields rougher and more complex surfaces [1]. In a separate study, the higher hydrolysis rate of Ti(OiPr)₄ produced superior coating quality with smaller grain size and better substrate coverage, while Ti(OBu)₄ films were smoother but less photocatalytically active [2].
| Evidence Dimension | Film surface roughness and fractal dimension (AFM) |
|---|---|
| Target Compound Data | Lower RMS roughness; higher fractal dimension values (D_f in the intermediate roughness range, 2.11‑2.47) [1] |
| Comparator Or Baseline | Titanium(IV) isopropoxide – higher RMS roughness; lower D_f, more complex surface [1] |
| Quantified Difference | Qualitatively lower roughness and higher fractal dimension for Ti(OBu)₄; TTIP films exhibit smaller grain size and better uniformity [2]. |
| Conditions | Sol‑gel dip‑coating onto glass substrates; AFM characterization (Falaras 2002); sol‑gel spin/dip‑coating with calcination (Dulian 2020) |
Why This Matters
Users requiring smooth, low‑roughness TiO₂ films for optical coatings or templated nanostructures should select Ti(OBu)₄, while those prioritizing photocatalytic activity and fine grain size may prefer Ti(OiPr)₄.
- [1] Falaras, P.; Xagas, A.P. Roughness and fractality of nanostructured TiO₂ films prepared via sol‑gel technique. Journal of Materials Science, 2002, 37(18), 3855‑3860. View Source
- [2] Dulian, P.; Zajic, J.; Żukowski, W. Effect of titanium source and sol‑gel TiO₂ thin film formation parameters on its morphology and photocatalytic activity. Materials Science‑Poland, 2020, 38(3), 424‑433. View Source
